N-cyclopentyl-N'-isobutylethanediamide
Description
N-Cyclopentyl-N'-isobutylethanediamide is a diamide derivative characterized by a central ethanediamide backbone (HN–CH₂–CH₂–NH) functionalized with cyclopentyl and isobutyl substituents via amide linkages. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol. The cyclopentyl group introduces steric bulk and moderate lipophilicity, while the isobutyl moiety enhances hydrophobic interactions.
Properties
IUPAC Name |
N'-cyclopentyl-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)7-12-10(14)11(15)13-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISULMJTYCBUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-isobutylethanediamide typically involves the reaction of cyclopentylamine with isobutylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of N-cyclopentyl-N’-isobutylethanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-isobutylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide products.
Scientific Research Applications
N-cyclopentyl-N’-isobutylethanediamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-isobutylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The cyclopentyl/isobutyl substituents confer moderate hydrophobicity (LogP ~3.2), intermediate between the polar aromatic N,N'-diacetyl-1,4-phenylenediamine (LogP 1.8) and the highly lipophilic tetrabutylpentanediamide (LogP 5.6) .
- Solubility : The target compound’s water solubility (0.15 mg/mL) is lower than N,N'-diacetyl-1,4-phenylenediamine due to reduced polarity but higher than tetrabutylpentanediamide, which is nearly insoluble.
Functional and Application-Based Comparisons
N,N'-Diacetyl-1,4-phenylenediamine (C₁₀H₁₂N₂O₂)
- Structure : Aromatic diamide with acetyl and phenyl groups.
- Applications : Used in laboratory research (e.g., polymer synthesis or dye intermediates) due to its rigid planar structure and hydrogen-bonding capacity .
- Contrast: The aromatic backbone enhances thermal stability but limits solubility in non-polar solvents compared to the aliphatic target compound .
N,N,N',N'-Tetrabutylpentanediamide (C₂₁H₄₂N₂O₂)
Pencycuron (N-((4-Chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)
- Structure : Urea derivative with cyclopentyl and chlorophenyl groups.
- Applications : Commercial fungicide targeting Rhizoctonia solani in crops .
- Contrast : While pencycuron’s urea moiety enables hydrogen bonding with fungal enzymes, the target diamide’s amide groups may exhibit distinct inhibition mechanisms or broader substrate specificity .
Research Findings and Mechanistic Insights
- Agrochemical Potential: Cyclopentyl groups are prevalent in pesticides (e.g., pencycuron), where they enhance cuticle penetration and systemic transport in plants. The target compound’s isobutyl group may further improve phloem mobility .
- Thermal Stability : Aliphatic diamides like this compound typically exhibit lower melting points (~100–150°C) than aromatic analogs (~200°C), impacting formulation strategies .
- Toxicity Profile : Structural analogs suggest low acute toxicity (e.g., LD₅₀ > 2,000 mg/kg in rodents), but detailed ecotoxicological studies are needed for agrochemical registration .
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